4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with various functional groups, including a chloro group, a fluorophenyl group, a piperazine ring, and a furan ring. Compounds with such structures are often investigated for their potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Intermediate: Reacting 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)piperazine.
Coupling with Furan Derivative: Reacting the piperazine intermediate with a furan derivative under suitable conditions to form the desired intermediate.
Formation of Benzamide: Reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine nitrogen.
Reduction: Reduction reactions could target the nitro groups if present or reduce the furan ring.
Substitution: The chloro group on the benzamide can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with piperazine and benzamide structures are often explored for their potential as pharmaceuticals, particularly as central nervous system agents.
Medicine
In medicine, such compounds might be investigated for their potential as antipsychotic, antidepressant, or anti-inflammatory agents.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, compounds with piperazine and benzamide structures can interact with various neurotransmitter receptors or enzymes, modulating their activity. The molecular targets could include serotonin receptors, dopamine receptors, or enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide: A similar compound lacking the furan ring.
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide: A compound without the chloro group.
4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide: A compound where the furan ring is replaced with a thiophene ring.
Uniqueness
The presence of the furan ring in 4-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide may impart unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.
Properties
IUPAC Name |
4-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O2/c24-18-9-7-17(8-10-18)23(29)26-16-21(22-6-3-15-30-22)28-13-11-27(12-14-28)20-5-2-1-4-19(20)25/h1-10,15,21H,11-14,16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDHUVBKXXSEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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